8-Aminocinnolin-4-ol
Description
8-Aminocinnolin-4-ol is a cinnoline derivative characterized by a bicyclic aromatic system with two adjacent nitrogen atoms (positions 1 and 2) and functional groups at positions 4 (hydroxyl) and 8 (amino). Its synthesis involves the reaction of 4-chlorocinnoline with glycidol and sodium hydride in dry DMF, as direct methods like epichlorohydrin treatment or allyloxycinnoline oxidation were unsuccessful . The compound exhibits high reactivity toward primary and secondary amines, leading to aminoalcohols prone to rearrangement or elimination, necessitating detailed multinuclear NMR (¹H, ¹³C, ¹⁵N) for structural elucidation .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-amino-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,9H2,(H,11,12) |
InChI Key |
UTHUWCXWBBGGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NN=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminocinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . This reaction is often carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Aminocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted cinnolines, and various amine derivatives .
Scientific Research Applications
8-Aminocinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminocinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 8-Aminocinnolin-4-ol with structurally related heterocyclic compounds:
Heterocyclic Core Differences
- Cinnoline vs. Quinoline/Quinazoline: Cinnoline’s adjacent nitrogen atoms (positions 1 and 2) create distinct electronic effects compared to quinoline’s single nitrogen (position 1) or quinazoline’s two non-adjacent nitrogens (positions 1 and 3). This difference influences aromaticity, basicity, and reactivity. For example, this compound undergoes nucleophilic substitution at position 4, while quinazoline derivatives exhibit stability due to hydrogen bonding between the 4-hydroxy and adjacent nitrogen .
- Chroman vs.
Substituent Effects
- Amino vs. Methoxy Groups: The 8-amino group in this compound enhances nucleophilicity, making it reactive toward amines, whereas 4-Hydroxy-8-methoxycinnoline’s methoxy group increases lipophilicity, affecting membrane permeability .
- Methyl Groups : The 4-methyl substituent in the quinazoline derivative () sterically hinders reactions, improving stability but reducing solubility.
Spectroscopic Characterization
- NMR Challenges: this compound’s rearrangements complicate NMR interpretation, necessitating ¹⁵N NMR for nitrogen environment analysis . In contrast, quinazoline derivatives (e.g., ) show distinct ¹H NMR patterns due to methyl/methoxy shielding effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
